molecular formula C12H24N2 B1412822 4'-Ethyl-[1,4']bipiperidinyl CAS No. 2060038-54-0

4'-Ethyl-[1,4']bipiperidinyl

Cat. No. B1412822
CAS RN: 2060038-54-0
M. Wt: 196.33 g/mol
InChI Key: AOPASXADLVRJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 4’-Ethyl-[1,4’]bipiperidinyl is represented by the formula C12H24N2. It’s structurally similar to known opioids .

Scientific Research Applications

NMR Spectroscopy Insights

High-resolution 1H and 13C NMR spectra of certain ethyl-substituted piperidines have been extensively studied, revealing surprising chemical shifts for methyl protons in the ethyl group, which are attributed to the magnetic anisotropy of phenyl rings influenced by the conformation of the ethyl group at specific positions. This understanding aids in the conformational analysis of such compounds, highlighting the complex interplay between molecular structure and magnetic properties (Manimekalai, Maruthavanan, & Selvaraju, 2008).

Conformational Analysis

The orientation of quaternised piperidines has been studied, with findings indicating that ethylation predominantly occurs axially, offering insights into the stereochemical orientation of ethyl-substituted piperidines. This research contributes to a better understanding of the conformational preferences and reactivity of these compounds, which is crucial for their applications in synthesis and material science (Dorn, Katritzky, & Nesbit, 1967).

Synthetic Chemistry

In synthetic chemistry, alkoxycarbonylpiperidines have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. This demonstrates their utility in synthesizing complex organic molecules, including carboxamides and ketocarboxamides, underlining their significance in organic synthesis and medicinal chemistry (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Heterocyclic Chemistry

The synthesis of nitrogen bridgehead bicyclic heterocycles via ring-closure of β-ammonio 5-hexenyl radicals showcases the potential of ethyl-substituted piperidines in constructing complex heterocyclic structures. This area of research is particularly relevant for the development of new pharmaceuticals and materials (Della & Knill, 1996).

Material Science

In material science, ethyl-substituted piperidines have been explored as components in block copolymers and as ligands in metal complexes, indicating their versatility and potential for creating novel materials with specific properties. These applications highlight the role of such compounds in developing new materials for various technological applications (Lu, Jia, Yi, & Huang, 2002).

properties

IUPAC Name

4-ethyl-4-piperidin-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-12(6-8-13-9-7-12)14-10-4-3-5-11-14/h13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPASXADLVRJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Ethyl-[1,4']bipiperidinyl
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4'-Ethyl-[1,4']bipiperidinyl
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4'-Ethyl-[1,4']bipiperidinyl
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Reactant of Route 6
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